molecular formula C18H18ClN3O3S B6476436 2-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile CAS No. 2640884-79-1

2-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile

Cat. No.: B6476436
CAS No.: 2640884-79-1
M. Wt: 391.9 g/mol
InChI Key: FGECFOZUJGEKFE-UHFFFAOYSA-N
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Description

2-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile is a synthetic chemical compound. It has diverse applications, most notably in the fields of chemistry, biology, medicine, and industry, owing to its distinct chemical structure and properties.

Mechanism of Action

Target of Action

The primary target of this compound is LOXL2 (Lysyl Oxidase Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix. By inhibiting LOXL2, the compound can potentially modulate the stiffness of the extracellular matrix, which is a key factor in various pathological conditions such as fibrosis and cancer.

Mode of Action

The compound interacts with its target, LOXL2, by binding to it selectively and inhibiting its activity This inhibition prevents LOXL2 from crosslinking collagen and elastin, thereby affecting the structure and stiffness of the extracellular matrix

Biochemical Pathways

The inhibition of LOXL2 affects the lysyl oxidase pathway , which is responsible for the crosslinking of collagen and elastin in the extracellular matrix . This can lead to a decrease in extracellular matrix stiffness, which in turn can influence cell behavior, tissue remodeling, and the progression of diseases such as fibrosis and cancer. The downstream effects of this pathway modulation can include changes in cell adhesion, migration, and proliferation.

Result of Action

The molecular and cellular effects of the compound’s action include changes in the structure and stiffness of the extracellular matrix due to the inhibition of LOXL2 . This can lead to changes in cell behavior, including alterations in cell adhesion, migration, and proliferation. In the context of disease, these changes can potentially slow the progression of conditions such as fibrosis and cancer.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • Starting from 3-chloropyridine, the synthesis involves several steps including alkylation, sulfonation, and nitrile formation.

    • Alkylation of 3-chloropyridine leads to the formation of 3-chloropyridin-4-yl)oxy]methyl. This intermediate undergoes reaction with piperidine in the presence of suitable catalysts to form the piperidin-1-yl) group.

    • Sulfonation with benzonitrile derivatives results in the final compound.

    • Reaction conditions typically involve controlled temperatures (often between 50-150°C) and specific solvents such as DMSO or DMF.

  • Industrial Production Methods

    • Scaling up the synthesis involves optimized reaction conditions and automation to ensure consistency and purity.

    • Flow chemistry techniques may be employed to improve yield and reduce by-products.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    • Reduction: : Reductive conditions can modify the nitrile group to amines or related derivatives.

    • Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly at the chloropyridine ring.

  • Common Reagents and Conditions

    • Oxidation: Utilizes reagents like hydrogen peroxide or mCPBA.

    • Reduction: Involves agents such as LiAlH4 or hydrogenation catalysts.

    • Substitution: Employs reagents like NaOH or organometallic complexes under controlled temperatures and pressures.

  • Major Products Formed

    • Oxidation results in sulfoxides or sulfones.

    • Reduction primarily yields amines or related derivatives.

    • Substitution leads to various modified pyridine or benzonitrile derivatives, depending on the reagents used.

Scientific Research Applications

  • Chemistry

    • Used as a building block in the synthesis of more complex molecules.

    • Acts as a catalyst or intermediate in organic reactions.

  • Biology

    • Investigated for its potential as a biochemical probe.

    • Explored for interactions with various biomolecules.

  • Medicine

    • Potential therapeutic agent under research for specific diseases due to its unique bioactive properties.

    • Explored in drug design for its ability to interact with particular biological targets.

  • Industry

    • Utilized in the manufacture of specialty chemicals.

    • Key intermediate in the production of agrochemicals or pharmaceuticals.

Comparison with Similar Compounds

  • Comparison

    • Compared to other sulfonyl or nitrile containing compounds, 2-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile offers unique reactivity and selectivity.

    • The presence of the chloropyridine ring and piperidin-1-yl group enhances its versatility.

  • Similar Compounds

    • Examples include sulfonyl-based compounds like sulfonylureas, nitrile-containing molecules such as benzonitriles, and chloropyridine derivatives.

This article provides a comprehensive overview of this compound, detailing its preparation, reactions, applications, mechanisms, and comparisons. Curious to dive deeper into any particular aspect?

Properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c19-16-12-21-8-5-17(16)25-13-14-6-9-22(10-7-14)26(23,24)18-4-2-1-3-15(18)11-20/h1-5,8,12,14H,6-7,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGECFOZUJGEKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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